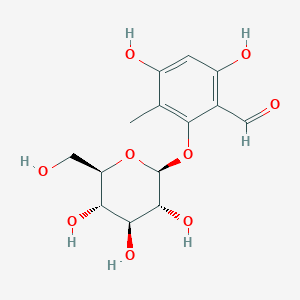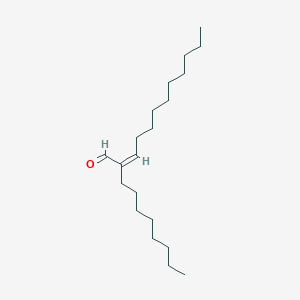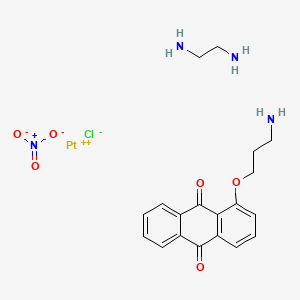
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N')-, (SP-4-2)-, nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate is a complex organometallic compound It features a platinum ion coordinated with a 1-(3-aminopropoxy)-9,10-anthracenedione ligand, a chloro ligand, and a 1,2-ethanediamine ligand
Métodos De Preparación
The synthesis of Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate typically involves multiple steps:
Ligand Preparation: The 1-(3-aminopropoxy)-9,10-anthracenedione ligand is synthesized through a series of organic reactions, starting from anthracene derivatives.
Complex Formation: The platinum complex is formed by reacting platinum salts (such as platinum(II) chloride) with the prepared ligands under controlled conditions.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new complexes.
Reduction: Reduction reactions can alter the oxidation state of the platinum ion, affecting the compound’s reactivity and stability.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands, leading to the formation of new complexes.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the breakdown of the complex and formation of different products.
Aplicaciones Científicas De Investigación
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use in cancer treatment due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is explored for its potential use in the development of advanced materials, including catalysts and electronic devices.
Biological Studies: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound is studied for its potential use in various industrial processes, including catalysis and material synthesis.
Mecanismo De Acción
The mechanism of action of Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate involves its interaction with biological molecules, particularly DNA. The compound can form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately inhibiting cell proliferation and inducing cell death. The compound’s ability to form such adducts is influenced by its coordination environment and the nature of its ligands.
Comparación Con Compuestos Similares
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate can be compared with other platinum-based compounds, such as cisplatin and carboplatin:
Cisplatin: Cisplatin is a widely used platinum-based chemotherapeutic agent. It forms DNA adducts similar to those formed by Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate, but its ligand environment is different, leading to variations in reactivity and toxicity.
Carboplatin: Carboplatin is another platinum-based chemotherapeutic agent with a different ligand environment compared to cisplatin. It has a more stable structure and reduced toxicity, making it suitable for certain cancer treatments.
Oxaliplatin: Oxaliplatin is a platinum-based compound used in the treatment of colorectal cancer. It has a distinct ligand environment, leading to different reactivity and side effect profiles compared to cisplatin and carboplatin.
Propiedades
Número CAS |
138797-77-0 |
|---|---|
Fórmula molecular |
C19H23ClN4O6Pt |
Peso molecular |
633.9 g/mol |
Nombre IUPAC |
1-(3-aminopropoxy)anthracene-9,10-dione;ethane-1,2-diamine;platinum(2+);chloride;nitrate |
InChI |
InChI=1S/C17H15NO3.C2H8N2.ClH.NO3.Pt/c18-9-4-10-21-14-8-3-7-13-15(14)17(20)12-6-2-1-5-11(12)16(13)19;3-1-2-4;;2-1(3)4;/h1-3,5-8H,4,9-10,18H2;1-4H2;1H;;/q;;;-1;+2/p-1 |
Clave InChI |
NIIAMSWSUIFMDF-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OCCCN.C(CN)N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


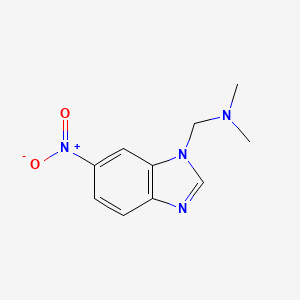

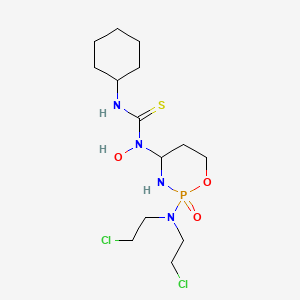

![13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one](/img/structure/B12699360.png)
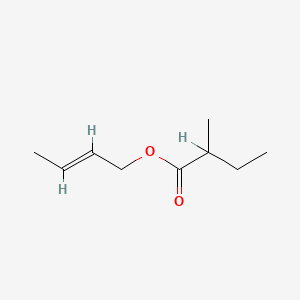
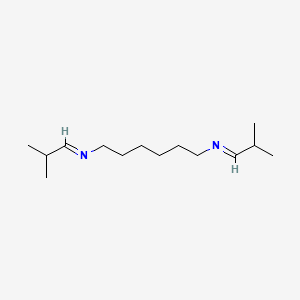
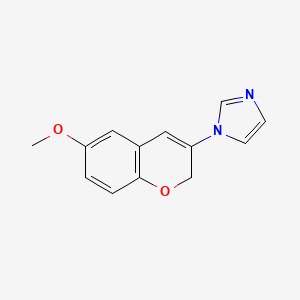
![(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium](/img/structure/B12699390.png)
![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)


